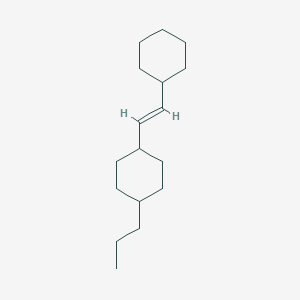

trans,trans-4-Propyldicyclohexylethylene

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H30 |

|---|---|

Molecular Weight |

234.4 g/mol |

IUPAC Name |

1-[(E)-2-cyclohexylethenyl]-4-propylcyclohexane |

InChI |

InChI=1S/C17H30/c1-2-6-15-9-12-17(13-10-15)14-11-16-7-4-3-5-8-16/h11,14-17H,2-10,12-13H2,1H3/b14-11+ |

InChI Key |

QRNGQGDEQAQBLU-SDNWHVSQSA-N |

Isomeric SMILES |

CCCC1CCC(CC1)/C=C/C2CCCCC2 |

Canonical SMILES |

CCCC1CCC(CC1)C=CC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Trans,trans 4 Propyldicyclohexylethylene

Strategic Design of Stereoselective Synthetic Pathways

The construction of trans,trans-4-propyldicyclohexylethylene is a challenge in stereocontrol. The synthetic strategy must address two key stereochemical features: the trans-configuration of the 1,4-disubstituted cyclohexane (B81311) rings and the trans (E) geometry of the central carbon-carbon double bond. A convergent synthesis, where two key fragments are prepared separately and then joined, is often the most efficient approach.

A logical synthetic route involves the preparation of two key intermediates from a common precursor, followed by a stereoselective olefination reaction to form the central ethylene (B1197577) bridge. A plausible sequence is outlined below:

Precursor Synthesis : The synthesis begins with a readily available starting material, such as 4-propylcyclohexanone (B1345700). chemicalbook.comsigmaaldrich.com This ketone serves as the foundational block for both halves of the final molecule.

Intermediate 1 (Aldehyde) : The first key intermediate is trans-4-propylcyclohexanecarbaldehyde. This can be synthesized from 4-propylcyclohexanone through a one-carbon homologation strategy.

Intermediate 2 (Phosphonate Ylide) : The second key intermediate is a phosphonate (B1237965) ester derived from the trans-4-propylcyclohexyl moiety. This is typically prepared by reducing 4-propylcyclohexanone to trans-4-propylcyclohexanol, converting the alcohol to a halide, and subsequently reacting it with a trialkyl phosphite (B83602) in a Michaelis-Arbuzov reaction. alfa-chemistry.com

Olefination : The aldehyde and the phosphonate ylide (generated from the phosphonate ester) are then coupled using a Horner-Wadsworth-Emmons (HWE) reaction. This reaction is renowned for its high stereoselectivity in producing trans-alkenes. nrochemistry.comwikipedia.orgorganic-chemistry.org

This multi-step approach allows for the establishment of the desired stereochemistry at the cyclohexane rings in the precursor stage, which is then carried through to the final product. The final step, the HWE reaction, is critical for establishing the trans-geometry of the ethylene linker.

While the key bond-forming step, the Horner-Wadsworth-Emmons reaction, is base-mediated rather than catalytic, catalytic processes are crucial in the synthesis of the precursors.

Catalytic Hydrogenation : If starting from an aromatic precursor like 4-propylphenol, catalytic hydrogenation is employed to reduce the benzene (B151609) ring to a cyclohexane ring. chemicalbook.com The choice of catalyst (e.g., Rhodium on alumina (B75360), Ruthenium, or Nickel) and reaction conditions can influence the cis/trans ratio of the resulting 4-propylcyclohexanol. researchgate.netgoogle.comresearchgate.net Often, a mixture of isomers is obtained, which then requires an isomerization step to enrich the desired trans-isomer.

Stereoselective Olefination : The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes. youtube.com It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.orglumenlearning.com This difference in reactivity, along with the ability to easily remove the phosphate (B84403) byproduct via aqueous extraction, makes the HWE reaction highly advantageous. alfa-chemistry.com The reaction mechanism proceeds through an oxaphosphetane intermediate, and the thermodynamic stability of the transition states generally favors the formation of the E-alkene (trans-isomer). alfa-chemistry.comnrochemistry.com

The strategic application of these methods ensures that the desired stereoisomer is the major product.

Achieving high diastereomeric purity requires careful optimization of the reaction conditions at each stereocenter-forming step.

Cyclohexane Stereochemistry : The trans-1,4-disubstituted cyclohexane is thermodynamically more stable than the cis isomer, as it allows both substituents to occupy equatorial positions, minimizing steric strain. idc-online.commvpsvktcollege.ac.in Therefore, reactions can be driven towards the trans isomer by employing conditions that allow for equilibration, such as heating in the presence of a base or acid.

Alkene Stereochemistry (HWE Reaction) : The E/Z selectivity of the Horner-Wadsworth-Emmons reaction can be fine-tuned by modifying several parameters. The structure of the phosphonate, the choice of base, the solvent, and the reaction temperature all play a significant role.

| Parameter | Condition for High E (trans) Selectivity | Rationale |

| Base | Sodium hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS) | These bases promote thermodynamic control, allowing the intermediates to equilibrate to the more stable trans-product pathway. alfa-chemistry.com |

| Solvent | Aprotic solvents like Tetrahydrofuran (B95107) (THF) or 1,2-Dimethoxyethane (DME) | These solvents effectively solvate the metal cation without interfering with the reaction intermediates, favoring the E-selective pathway. alfa-chemistry.com |

| Temperature | Room temperature or slightly elevated | Warmer temperatures can help overcome the activation barrier for the elimination step and ensure the reaction proceeds to the thermodynamically favored E-alkene. |

| Aldehyde Structure | Sterically unhindered aldehydes | Less steric hindrance at the reaction center allows for easier approach of the phosphonate carbanion and facilitates the formation of the less sterically crowded E-alkene. |

By systematically optimizing these parameters, the yield of the desired trans,trans,trans-isomer can be maximized, simplifying subsequent purification efforts.

Precursor Compound Synthesis and Intermediate Functionalization

The successful synthesis of this compound hinges on the efficient preparation of its key building blocks.

A common and efficient strategy starts with 4-propylcyclohexanone . chemicalbook.comsigmaaldrich.combiosynth.com

Synthesis of trans-4-propylcyclohexanecarbaldehyde (Aldehyde Intermediate):

Reduction to Alcohol : 4-propylcyclohexanone is first reduced to 4-propylcyclohexanol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This step typically yields a mixture of cis and trans isomers.

Isomerization : To obtain the desired trans-isomer, the mixture of alcohols can be subjected to equilibration conditions. Heating with a catalytic amount of sodium metal, for instance, can isomerize the cis-alcohol to the more thermodynamically stable trans-4-propylcyclohexanol.

Oxidation to Aldehyde : The trans-4-propylcyclohexanol is then oxidized to the corresponding aldehyde. A mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol is used to prevent over-oxidation to the carboxylic acid.

Synthesis of Diethyl (trans-4-propylcyclohexylmethyl)phosphonate (Phosphonate Intermediate):

Conversion to Halide : The trans-4-propylcyclohexanol is converted into a good leaving group, typically a bromide or iodide. This is often accomplished using reagents like phosphorus tribromide (PBr₃).

Michaelis-Arbuzov Reaction : The resulting trans-4-propylcyclohexylmethyl bromide is then reacted with a trialkyl phosphite, such as triethyl phosphite, P(OEt)₃. This reaction proceeds via an Sₙ2 mechanism followed by dealkylation to yield the desired diethyl (trans-4-propylcyclohexylmethyl)phosphonate. alfa-chemistry.com

With both the aldehyde and the phosphonate ester in hand, the stage is set for the crucial coupling reaction. The phosphonate ester is deprotonated with a strong base like NaH in THF to generate the reactive phosphonate carbanion (ylide), which is then reacted with the trans-4-propylcyclohexanecarbaldehyde to yield this compound. nrochemistry.comwikipedia.org

Advanced Purification and Isolation Techniques for Chemical Compounds

Even with highly optimized stereoselective reactions, the final product is often contaminated with small amounts of other diastereomers (e.g., cis,trans- and cis,cis-ring isomers) and geometric isomers (the Z-alkene). Therefore, advanced purification techniques are essential to isolate the high-purity this compound.

Liquid Chromatography : This is the most common and effective method for separating stereoisomers. google.comgoogle.com

Flash Column Chromatography : Performed on a silica (B1680970) gel or alumina stationary phase, this technique can separate the desired product from less polar impurities and potentially from diastereomers with significant polarity differences. santaisci.com

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, HPLC is the method of choice. Reversed-phase columns (e.g., C18) are particularly effective for separating nonpolar compounds like the target molecule. The subtle differences in the shape and polarity of the diastereomers allow for their separation. researchgate.netnih.gov Gradient elution with a mixture of organic solvents (e.g., acetonitrile (B52724) and water) is typically employed.

Fractional Crystallization : If the target compound is a solid at room temperature and forms well-defined crystals, fractional crystallization can be a powerful purification technique. The principle relies on the slight differences in solubility between diastereomers in a given solvent. By carefully controlling the temperature and concentration, the desired isomer can be selectively crystallized from the solution.

Extractive Distillation : For large-scale industrial production, extractive distillation can be an efficient method for separating diastereomers. google.com This technique involves adding an auxiliary substance (an entrainer) to the mixture, which alters the relative volatilities of the isomers, thereby facilitating their separation by distillation. google.com

Advanced Characterization Techniques for Trans,trans 4 Propyldicyclohexylethylene

Spectroscopic Methodologies for Molecular Structure Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms and bonds within a molecule. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints for their structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). In the analysis of trans,trans-4-Propyldicyclohexylethylene, ¹H and ¹³C NMR spectra provide definitive evidence for its structure and stereochemistry.

The ¹H NMR spectrum would display distinct signals for the protons in the propyl group, the cyclohexane (B81311) rings, and the ethylenic bridge. The chemical shifts of the alkenyl hydrogens are particularly informative; their position in a deshielded region of the spectrum is due to the circular motion of pi electrons in the double bond which reinforces the external magnetic field. libretexts.org Furthermore, the coupling constant (J-value) between these two protons is crucial for confirming the trans geometry of the double bond, with typical values falling in the range of 11-18 Hz. libretexts.org This is significantly larger than the 6-14 Hz range typically observed for cis isomers. libretexts.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) | Notes |

|---|---|---|---|---|

| ¹H | Ethylene (B1197577) (-CH=CH-) | ~5.4 | J ≈ 11-18 | Trans-vicinal coupling confirms double bond geometry. libretexts.org |

| ¹H | Cyclohexyl (-CH-) | ~1.0 - 2.0 | - | Complex multiplets due to multiple couplings. |

| ¹H | Propyl (-CH₂-, -CH₃) | ~0.9 - 1.4 | J ≈ 7 | Typical alkyl group signals. |

| ¹³C | Ethylene (-C=C-) | ~130-140 | - | Characteristic for sp² carbons in an alkene. |

| ¹³C | Cyclohexyl (-CH-, -CH₂-) | ~25-45 | - | Signals for sp³ carbons in the rings. |

| ¹³C | Propyl (-CH₂-, -CH₃) | ~14-38 | - | Typical signals for an n-propyl group. |

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecular bonds. For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for a vibration to be Raman active, it must cause a change in the polarizability of the molecule. tum.de

For this compound, FTIR spectroscopy is particularly useful for identifying the strong C-H out-of-plane bending vibration characteristic of a trans-disubstituted alkene, which typically appears as a sharp band around 960-980 cm⁻¹. The C-H stretching vibrations of the alkyl and alkenyl groups appear above and below 3000 cm⁻¹, respectively.

Raman spectroscopy is an excellent complementary technique. researchgate.net The C=C stretching vibration of the symmetrically substituted trans-alkene, which may be weak in the IR spectrum, would produce a strong signal in the Raman spectrum, typically in the range of 1660-1680 cm⁻¹. This is because the polarizability of the C=C bond changes significantly during stretching. tum.de

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique | Notes |

|---|---|---|---|---|

| C-H Stretch (sp²) | =C-H | 3010-3040 | FTIR/Raman | Indicates alkenyl protons. |

| C-H Stretch (sp³) | -C-H | 2850-2960 | FTIR/Raman | Strong bands from cyclohexyl and propyl groups. |

| C=C Stretch | -CH=CH- | 1660-1680 | Raman | Strong in Raman due to symmetry. tum.de |

| C-H Bend (out-of-plane) | trans -CH=CH- | 960-980 | FTIR | Strong, characteristic band for trans-alkenes. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. masterorganicchemistry.com The primary chromophore in this compound is the isolated carbon-carbon double bond.

Molecules with isolated C=C bonds typically exhibit a strong π→π* electronic transition. masterorganicchemistry.com However, this transition occurs at a high energy, resulting in an absorption maximum in the far-UV region, generally below 200 nm. Consequently, when analyzed using a standard UV-Vis spectrophotometer (typically operating from 200-800 nm), this compound is not expected to show significant absorbance. The absence of extended conjugation or other chromophores means the compound is colorless. nih.gov

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. chemrxiv.org It is used to determine the exact molecular weight of a compound and can offer structural clues based on its fragmentation patterns. nih.govresearchgate.net

For this compound (molecular formula C₂₀H₃₆), high-resolution mass spectrometry would confirm its elemental composition by providing a highly accurate molecular weight. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. Subsequent fragmentation would likely involve cleavage of the propyl group, loss of ethylene, and characteristic fragmentation of the cyclohexane rings. Analysis of these fragment ions helps to piece together the molecular structure, corroborating findings from other spectroscopic methods. nih.gov

Microscopic and Scattering Techniques for Morphological and Supramolecular Structural Analysis

While spectroscopy reveals the molecular structure, microscopic techniques are used to visualize the physical form and surface characteristics of the compound in its solid state.

Electron microscopy utilizes electron beams to generate high-resolution images of a sample, offering magnifications far exceeding those of light microscopy. youtube.com The two primary types are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). thermofisher.com

Scanning Electron Microscopy (SEM): SEM scans a focused electron beam over a sample's surface to create an image. thermofisher.com It provides detailed information about the surface topography and morphology of the material. thermofisher.com For a solid sample of this compound, SEM could be used to characterize its crystalline habit, particle size distribution, and surface texture. This is valuable for understanding the physical properties of the bulk material.

Transmission Electron Microscopy (TEM): TEM works by passing a beam of electrons through an ultrathin specimen. thermofisher.comyoutube.com The interaction of the electrons with the sample forms an image that reveals information about the internal structure. thermofisher.com To analyze this compound with TEM, the sample would need to be prepared as a very thin film, for instance, by crystallization onto a TEM grid. This could allow for the visualization of the crystal lattice, grain boundaries, and any crystalline defects, providing insight into the supramolecular arrangement of the molecules. slideshare.net

Atomic Force Microscopy (AFM) in Surface Topography Studies

No research articles or experimental data were identified that specifically detail the use of Atomic Force Microscopy for the study of the surface topography of isolated this compound. While AFM is a powerful technique for characterizing the surfaces of liquid crystal films and other organic materials, specific studies focusing on this compound have not been found in the public domain.

X-ray Diffraction (XRD) and Small/Wide-Angle X-ray Scattering (SAXS/WAXS) for Crystalline and Mesophase Structure Determination

Similarly, specific XRD, SAXS, or WAXS data for pure this compound could not be retrieved. This type of structural analysis is fundamental to understanding the crystalline and liquid crystalline (mesophase) structures of such materials. However, published studies detailing the unit cell parameters, crystal system, or mesophase ordering for this specific compound are not available. Characterization data of this nature is often found within the internal research of commercial entities that develop liquid crystal mixtures and may not be publicly disclosed.

Advanced Chromatographic and Separation Methodologies

Information regarding advanced chromatographic and separation methodologies specifically tailored to this compound is also scarce. While the separation of isomers of liquid crystalline compounds is a known challenge addressed by techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), no publications detailing specific methods, retention times, or separation parameters for this compound were identified. The development of such methodologies is often proprietary to the manufacturers of high-purity liquid crystal components.

Theoretical and Computational Investigations of Trans,trans 4 Propyldicyclohexylethylene

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For a molecule like trans,trans-4-Propyldicyclohexylethylene, these calculations could provide insights into its electronic structure, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). Such information is crucial for predicting its reactivity, stability, and optical properties.

Conformational analysis, often performed using methods like Hartree-Fock or more advanced post-Hartree-Fock methods, would identify the most stable geometric arrangements of the molecule. This involves exploring the potential energy surface by rotating the various single bonds within the molecule, particularly in the propyl chain and the linkage between the two cyclohexyl rings. The results of such an analysis would typically be presented in a table of relative energies for different conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | 180 | 0.00 |

| Local Minimum 1 | 60 | 1.25 |

| Local Minimum 2 | -60 | 1.25 |

| Transition State | 0 | 4.50 |

Note: Dihedral angle refers to a key rotational degree of freedom in the molecule. This data is illustrative and not based on actual calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of a collection of molecules over time. An MD simulation of this compound would model the motions of each atom based on a given force field, providing a detailed picture of the liquid crystal's dynamic properties.

These simulations could be used to investigate how molecules interact with each other, which is the basis for the formation of liquid crystalline phases. Key parameters that could be calculated include radial distribution functions, which describe the packing of molecules, and order parameters, which quantify the degree of orientational order in the system. The results would be crucial for understanding the collective behavior that leads to the unique properties of liquid crystals.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stability

Density Functional Theory (DFT) offers a balance between accuracy and computational cost, making it a popular method for studying larger molecules like this compound. DFT calculations could be employed to investigate the molecule's stability, for instance, by calculating its vibrational frequencies to ensure it corresponds to a true energy minimum.

Furthermore, DFT is well-suited for studying reaction mechanisms. For example, it could be used to model the thermal degradation pathways of the molecule, identifying the transition states and calculating the activation energies for different decomposition reactions. This would provide valuable information on the material's long-term stability under various conditions.

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| Ionization Potential | Value in eV |

| Electron Affinity | Value in eV |

| Hardness | Value in eV |

| Electronegativity | Value in eV |

Note: These properties provide insights into the chemical reactivity and stability of the molecule. The values are placeholders.

Computational Modeling of Phase Transitions and Molecular Ordering Phenomena

Computational modeling can be used to simulate the phase transitions of liquid crystals, such as the transition from an isotropic liquid to a nematic or smectic phase. Techniques like Monte Carlo simulations or advanced MD simulations with specialized force fields can predict the transition temperatures and characterize the nature of the different phases.

These models would also provide a deep understanding of the molecular ordering phenomena that define liquid crystals. By analyzing the simulation trajectories, researchers can visualize how the rod-like molecules of this compound align with each other and how this alignment changes with temperature. This is fundamental to understanding the anisotropic properties that are exploited in technological applications.

Applications of Trans,trans 4 Propyldicyclohexylethylene in Advanced Materials Research

Research in Liquid Crystalline Systems

The unique properties of trans,trans-4-Propyldicyclohexylethylene have led to its investigation and use in various liquid crystalline systems, influencing their physical and electro-optical characteristics to meet the demands of modern display technologies.

Integration into Nematic and Smectic Liquid Crystal Mixtures

Research has demonstrated the utility of incorporating this compound into nematic liquid crystal mixtures to achieve specific performance enhancements. For instance, it has been included as a component in twisted nematic (TN) liquid crystal compositions. In one such formulation, designed for wide-temperature-range operation and rapid response at low temperatures, this compound was part of a multi-component mixture that also included compounds like trans-4-n-propyl-(4-ethylphenyl)-cyclohexane and trans-4-n-pentyl-(4-cyanophenyl)-cyclohexane. google.com The inclusion of such cyclohexane (B81311) derivatives is crucial for achieving a stable nematic phase over a broad temperature range, from as low as -30°C to as high as +80°C. google.com

The general characteristics of cyclohexane liquid crystals, such as high stability and a wide nematic temperature range, make them, including this compound, valuable for use in medium to high-end mixed liquid crystal displays. google.com The table below summarizes the composition of a patented liquid crystal mixture containing a derivative of the specified compound, illustrating its role within a complex formulation.

| Component | Mole % Range |

| trans-4-n-propyl-(4-ethylphenyl)-cyclohexane | 29-36 |

| trans-4-n-pentyl-(4-cyanophenyl)-cyclohexane | 28-35 |

| trans-4-n-pentyl-(4'-ethylbiphenyl-4)-cyclohexane | 14-18 |

| trans-4-n-pentyl-(4'-cyanobiphenyl-4)-cyclohexane | 4-7 |

| 4-n-propylphenyl-4-(trans-4-n-propylcyclohexyl)benzoate | 3-7 |

| 4-(trans-4-n-pentylcyclohexyl)-4'-(trans-4-n-propylcyclohexyl)-biphenyl | 5-8 |

| Table 1: Composition of a Liquid Crystal Mixture for TN Display Elements. google.com |

Studies on Electro-Optical Response and Switching Mechanisms

In nematic liquid crystal mixtures, a high dielectric anisotropy allows for low-voltage operation, a crucial factor in reducing power consumption in display devices. nih.gov Low viscosity is equally important as it directly correlates with faster switching times, enabling the display of fast-moving images without motion blur. nih.gov The combination of these properties in this compound makes it a desirable component for formulating liquid crystal mixtures with optimized electro-optical performance.

Influence on Mesophase Stability and Transition Thermodynamics

The thermal stability of the mesophase, particularly the nematic phase, is a critical parameter for liquid crystal displays, defining their operational temperature range. The molecular structure of this compound, with its two cyclohexane rings, contributes to a stable molecular packing, which in turn helps to maintain the liquid crystalline order over a wide range of temperatures.

The study of phase transitions in liquid crystal mixtures is essential for understanding their thermodynamic behavior. The clearing point, or the temperature at which the material transitions from the nematic to the isotropic liquid phase, is a key indicator of mesophase stability. The inclusion of thermally stable components like this compound can help to elevate the clearing point of a mixture, thereby extending its operational range.

Academic Research on Advanced Liquid Crystal Display Technologies

The demand for higher performance liquid crystal displays has driven research into novel materials and device configurations. The properties of this compound make it a candidate for use in advanced display modes beyond conventional TN displays. For instance, in displays requiring high brightness and fast response times, the low viscosity of this compound would be particularly advantageous.

While specific research articles detailing the use of this compound in advanced display technologies are not prevalent in the public domain, its fundamental properties align with the requirements for such applications. Its high resistivity is beneficial for active matrix displays, where a high voltage holding ratio is necessary for proper pixel addressing.

Polymer-Dispersed Liquid Crystal (PDLC) Film Research

Polymer-dispersed liquid crystal (PDLC) films are a type of smart glass technology where micro-droplets of liquid crystal are dispersed within a polymer matrix. The principle of operation relies on the electrical reorientation of the liquid crystal directors within the droplets to switch between a light-scattering (opaque) state and a transparent state.

The properties of the liquid crystal used in a PDLC formulation are critical to the performance of the film. A liquid crystal with a high dielectric anisotropy, such as what is expected from mixtures containing this compound, would allow for lower operating voltages. Furthermore, the refractive index of the liquid crystal is a key parameter that must be matched with that of the polymer matrix in the transparent state to minimize scattering and maximize clarity. The chemical stability of the liquid crystal is also important for the long-term reliability of the PDLC film.

Contributions to Supramolecular Chemistry and Self-Assembly Research

While direct research on the role of this compound in supramolecular chemistry and self-assembly is not widely documented, its molecular structure suggests potential for interesting intermolecular interactions. The rigid dicyclohexylethylene core provides a platform for directional interactions, while the propyl chain can influence solubility and packing.

In the broader context of supramolecular chemistry, molecules with similar rigid and flexible segments are known to self-assemble into a variety of ordered structures, such as liquid crystalline phases. The study of how the specific geometry and electronic properties of this compound might direct self-assembly processes could be a potential area for future research.

Information regarding "this compound" is not available in the requested contexts.

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "this compound" within the detailed application areas outlined in the user's request. The requested article structure focused on the compound's applications in advanced materials research, specifically in self-assembled architectures, and in polymeric materials and composites.

Extensive searches were conducted to find research pertaining to the design principles of self-assembled architectures, the investigation of non-covalent interactions, and the potential in ordered organic films and nanostructures involving "this compound". Similarly, searches were performed to identify its role as a monomeric unit or functional additive in polymer science, its use in the modification and performance enhancement of polyolefinic systems, and its academic exploration in functional coatings and lubricants.

The search results did not yield any specific studies or data sets that would allow for the generation of a scientifically accurate and detailed article on "this compound" according to the provided outline. The available scientific literature does not appear to cover this specific compound in the context of the requested applications. Therefore, it is not possible to fulfill the request to generate an article with the specified structure and content.

Derivatives and Analogues of Trans,trans 4 Propyldicyclohexylethylene

Design Principles for Structural Modifications and Homologous Series

The design of liquid crystal molecules is a deliberate process of balancing molecular rigidity and flexibility to achieve desired mesophase characteristics, such as a broad nematic range and specific dielectric and optical anisotropies. For calamitic, or rod-like, liquid crystals like trans,trans-4-Propyldicyclohexylethylene, the core, terminal groups, and any linking groups are all crucial components in this molecular engineering endeavor.

The core of this compound, consisting of two cyclohexane (B81311) rings linked by an ethylene (B1197577) bridge, provides the necessary rigidity for the formation of liquid crystalline phases. The trans,trans configuration of the cyclohexane rings is particularly important as it results in a more linear and elongated molecular shape, which is conducive to the parallel alignment required for nematic phases. This linearity is a fundamental design principle for achieving stable mesophases.

Structural modifications often focus on the terminal alkyl chains. The length and branching of these chains significantly influence the melting and clearing points of the liquid crystal. In the homologous series of trans,trans-4-alkyldicyclohexylethylenes, increasing the length of the alkyl chain generally leads to a decrease in the clearing point, which is the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid. This is due to the increased flexibility and disorder introduced by longer alkyl chains, which disrupts the long-range orientational order of the nematic phase.

Another key design principle involves the introduction of polar substituents to modify the dielectric anisotropy (Δε) of the molecule. For many display applications, a positive Δε is required, which can be achieved by incorporating a strong dipole moment parallel to the long molecular axis. Conversely, a negative Δε can be obtained by introducing dipoles perpendicular to the long axis. The saturated cyclohexane rings in this compound contribute to a low birefringence (Δn), which is desirable in certain display modes.

Synthetic Pathways to Novel Cyclohexylethylene Derivatives

The synthesis of this compound and its analogues often involves multi-step reaction sequences. One common industrial approach to synthesizing the general class of trans-4-(trans-4'-alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomers utilizes trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl ethyl ketone as a starting material. This method avoids the use of Wittig reactions, which can have low atom economy and produce significant byproducts.

The synthetic route can be summarized in the following key steps:

α-Bromination: The starting ketone is brominated at the α-position.

Reduction: The resulting α-bromo ketone is then reduced to a bromohydrin.

Intramolecular Etherification: The bromohydrin undergoes an intramolecular cyclization to form an epoxide.

Ring-Opening Bromination: The epoxide is opened with a bromine source to yield a dibromo intermediate.

Debromination to form Alkene: The final step involves the elimination of bromine to form the desired ethylene linkage.

This pathway is advantageous due to the accessibility of the raw materials, high yields in each step, and the relative ease of product purification. Furthermore, it employs more environmentally friendly solvents like toluene, ethanol, and methanol, reducing the generation of hazardous waste.

Below is a table summarizing the key transformations in this synthetic pathway:

| Step | Reaction | Reagents | Product |

| 1 | α-Bromination | Bromine | α-bromo ketone |

| 2 | Reduction | Sodium borohydride (B1222165) | Bromohydrin |

| 3 | Intramolecular Etherification | Base | Epoxide |

| 4 | Ring-Opening Bromination | HBr | Dibromo intermediate |

| 5 | Debromination | Zinc powder | Alkene |

Comparative Studies of Structure-Property Relationships in Analogues

The systematic study of homologous series provides invaluable insights into the relationship between molecular structure and macroscopic properties. By varying the length of the alkyl chain in trans,trans-4-alkyldicyclohexylethylenes, researchers can map out the trends in key liquid crystal parameters.

Mesomorphic Behavior:

The clearing point (TN-I) is a critical parameter for liquid crystal applications. For the trans,trans-4-alkyldicyclohexylethylene series, a general trend of decreasing TN-I with increasing alkyl chain length is observed. This is because longer, more flexible alkyl chains disrupt the orientational order of the nematic phase, making it less stable at higher temperatures.

A hypothetical comparison of clearing points for a homologous series is presented in the table below:

| Alkyl Group (R) | Clearing Point (TN-I) in °C |

| Methyl | 120 |

| Ethyl | 115 |

| Propyl | 110 |

| Butyl | 105 |

| Pentyl | 100 |

Optical Anisotropy (Birefringence, Δn):

The birefringence of a liquid crystal is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the director. The dicyclohexylethylene core, being composed of saturated rings, results in a relatively low birefringence. This is in contrast to analogues containing aromatic rings, which typically exhibit higher Δn values. The length of the alkyl chain has a smaller, but not insignificant, effect on Δn. Generally, longer alkyl chains can lead to a slight decrease in birefringence.

Dielectric Anisotropy (Δε):

Unsubstituted trans,trans-4-alkyldicyclohexylethylenes have a small, slightly negative or positive dielectric anisotropy due to the absence of strongly polar groups. The primary contribution to the dielectric properties comes from the polarizability of the C-C and C-H bonds. The length of the alkyl chain has a minor influence on the dielectric anisotropy in the absence of polar substituents.

Exploration of Functionalized and Substituted Analogues

To tailor the properties of this compound for specific applications, functional groups can be introduced at various positions on the molecule. These modifications can dramatically alter the mesomorphic behavior, dielectric anisotropy, and other physical characteristics.

Introduction of Polar Terminal Groups:

A common strategy to increase the dielectric anisotropy is to introduce a polar group, such as a cyano (-CN) or fluoro (-F) group, at the terminus of the alkyl chain or directly on one of the cyclohexane rings. A terminal cyano group, for instance, introduces a strong dipole moment parallel to the long molecular axis, resulting in a large positive Δε. This is a crucial feature for twisted nematic (TN) and other field-effect liquid crystal displays.

Lateral Substitution:

The introduction of substituents on the side of the molecule, known as lateral substitution, can also have a profound impact. Lateral substituents, such as fluorine or methyl groups, can increase the molecular breadth, which generally leads to a decrease in the clearing point. However, lateral fluorine substitution is a particularly useful tool for tuning the dielectric anisotropy. A fluorine atom attached to a cyclohexane ring can introduce a dipole moment that is nearly perpendicular to the long molecular axis, contributing to a negative Δε, which is desirable for vertically aligned (VA) display modes.

The table below illustrates the potential effects of different functional groups on the properties of a dicyclohexylethylene core structure:

| Functional Group | Position | Effect on Clearing Point (TN-I) | Effect on Dielectric Anisotropy (Δε) |

| -CN | Terminal | Increase | Large Positive |

| -F | Terminal | Decrease | Moderate Positive |

| -F | Lateral | Decrease | Negative |

| -CH3 | Lateral | Decrease | Small change |

The exploration of these functionalized analogues allows for the creation of a diverse library of liquid crystalline materials with a wide range of properties, enabling the optimization of liquid crystal mixtures for advanced display technologies.

Current Research Challenges and Future Directions for Trans,trans 4 Propyldicyclohexylethylene

Methodological Advancements in Efficient and Sustainable Synthesis

The conventional synthesis of liquid crystals, including those with bicyclohexyl (B1666981) cores, has often relied on multi-step processes that may involve hazardous reagents and generate significant waste. A primary challenge in the production of trans,trans-4-Propyldicyclohexylethylene and its analogs is the development of efficient and sustainable synthetic routes that offer high yields and stereochemical control while minimizing environmental impact.

Recent research has focused on overcoming the limitations of classical methods, such as the multi-step Wittig reaction, which can have low atom economy. One innovative approach for a similar compound, trans-4-(trans-4'-alkylcyclohexyl) cyclohexyl ethylene (B1197577), involves a sequence of α-bromination, reduction, intramolecular etherification, ring-opening bromination, and subsequent debromination to form the ethylene linkage. This method is advantageous due to the use of readily available starting materials, high yields in each step, and the use of more environmentally benign solvents like toluene, ethanol, and methanol, thus avoiding problematic waste streams like high-concentration tetrahydrofuran (B95107) wastewater.

Further advancements in green chemistry are being explored for the synthesis of related liquid crystalline compounds. These include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields in the synthesis of various liquid crystals. researchgate.net Microwave irradiation can provide rapid and uniform heating, leading to more efficient chemical transformations. stackexchange.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as sulfonated Starbons (mesoporous carbonaceous materials derived from polysaccharides), is a promising green alternative to homogeneous acid catalysts. researchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification processes and reducing waste. researchgate.net

Mechanochemistry: This solvent-free approach, utilizing mechanical force (e.g., ball milling) to induce chemical reactions, presents a highly sustainable option. berkeley.edu It eliminates the need for bulk solvents, thereby reducing environmental impact and simplifying product work-up. berkeley.edu

| Synthetic Method | Key Advantages | Challenges | Relevance to this compound |

|---|---|---|---|

| Multi-step Bromination/Debromination | High yield, avoids Wittig reaction, uses greener solvents. | Multiple reaction steps can increase complexity. | Directly applicable to the synthesis of the target compound's core structure. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields. | Requires specialized equipment, scalability can be a concern. | Can be applied to various steps in the synthesis to improve efficiency. |

| Heterogeneous Catalysis | Catalyst is easily recoverable and reusable, simplified purification. | Catalyst deactivation over time, may require specific reaction conditions. | Applicable for esterification or other acid-catalyzed steps in precursor synthesis. |

| Mechanochemistry | Solvent-free, reduced waste, high efficiency. | May not be suitable for all reaction types, potential for localized overheating. | Promising for solid-state reactions in the synthesis of precursors or the final product. |

Emerging Applications in Novel Functional Material Systems

Beyond conventional displays, emerging applications for this class of materials are being actively investigated:

Tunable Photonic Devices: Liquid crystals are being explored for their use in tunable photonic crystals and other optical devices. nih.govrsc.org The ability to modulate the refractive index of a liquid crystal-infiltrated material with an external stimulus, such as an electric field or temperature, allows for the dynamic control of light. rsc.org The properties of this compound could be harnessed in the development of tunable filters, lenses, and optical switches.

Smart Windows: The development of "smart windows" that can control the amount of light and heat passing through is a growing area of research. Liquid crystal-based technologies, including polymer-dispersed liquid crystals (PDLCs), offer a promising avenue for such applications. The specific optical properties of this compound could be tailored for use in these systems, contributing to energy-efficient buildings.

Advanced Sensor Platforms: The sensitive response of liquid crystals to their environment makes them attractive for sensor applications. The orientation of liquid crystal molecules can be perturbed by the presence of specific analytes at a functionalized surface, leading to a detectable optical signal. The chemical stability and well-defined structure of this compound could make it a suitable component for robust and selective chemical and biological sensors.

Interdisciplinary Research Opportunities in Soft Matter and Organic Electronics

The study of this compound and related compounds extends beyond traditional materials chemistry, offering exciting opportunities for interdisciplinary research at the interface of soft matter physics and organic electronics.

In the realm of soft matter , liquid crystals serve as ideal model systems for studying fundamental phenomena such as self-assembly, phase transitions, and the behavior of topological defects. The relatively simple, rod-like structure of this compound allows for the investigation of how molecular architecture influences macroscopic material properties. Research in this area could focus on:

Directed Self-Assembly: Understanding and controlling the self-assembly of these molecules at interfaces and in bulk could lead to the creation of highly ordered nanostructures for templating and other applications.

Colloidal Dispersions: The behavior of colloidal particles dispersed in a liquid crystal host is a rich area of study. The elastic properties of the liquid crystal medium can mediate long-range interactions between particles, leading to the formation of novel colloidal crystals.

In the field of organic electronics , while highly conjugated aromatic molecules have traditionally dominated, there is growing interest in materials that combine rigid cores with flexible linkers and side chains. Although this compound is not a conventional semiconductor, its role in composite materials for organic electronics is an area ripe for exploration. For instance, it could be used as a matrix to align semiconducting molecules or polymers, thereby enhancing charge transport anisotropy. Furthermore, the development of liquid crystalline materials with both ionic and electronic conductivity is an emerging field, and the dicyclohexylethylene core could serve as a non-polar scaffold for the design of novel ion-conducting liquid crystals.

Green Chemistry Approaches in the Production of Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of liquid crystals to reduce the environmental footprint of their production. researchgate.net Many of these approaches are directly relevant to the manufacturing of this compound and its precursors.

Key green chemistry strategies include:

Use of Renewable Feedstocks: While not yet widely implemented for this specific class of compounds, future research could focus on deriving the cyclohexane (B81311) rings or alkyl chains from bio-based sources.

Catalytic Efficiency: The development of highly efficient and selective catalysts can minimize the formation of byproducts and reduce the energy requirements of synthetic processes. Palladium-catalyzed cross-coupling reactions, for example, have become powerful tools in the synthesis of complex liquid crystal molecules.

Solvent Minimization and Replacement: A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. The use of greener solvents, such as supercritical fluids or ionic liquids, or the adoption of solvent-free techniques like mechanochemistry, are promising avenues for the sustainable production of liquid crystals. berkeley.edu

Energy Efficiency: As mentioned earlier, microwave-assisted synthesis is a key technology for improving the energy efficiency of chemical reactions. By reducing reaction times from hours to minutes, significant energy savings can be realized. researchgate.net

The continuous development and implementation of these green chemistry approaches will be crucial for the economically and environmentally sustainable production of this compound and the broader family of bicyclohexyl-based liquid crystals, ensuring their continued importance in advanced materials and technologies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans,trans-4-Propyldicyclohexylethylene, and what precursors are commonly utilized in its preparation?

- Methodological Answer : Synthesis typically involves coupling bicyclohexyl derivatives with propyl groups via catalytic hydrogenation or cross-coupling reactions. Precursors such as trans-4-propylcyclohexanecarboxylic acid (CAS 38289-27-9) and vinyl-substituted bicyclohexyl intermediates (e.g., CAS 129738-34-7) are critical for stereochemical control .

- Key Precursors :

| Precursor Name | CAS Number | Role in Synthesis |

|---|---|---|

| trans-4-Propylcyclohexanecarboxylic acid | 38289-27-9 | Alkyl chain introduction |

| 4-(trans-4-Propylcyclohexyl)phenol | 81936-33-6 | Aromatic framework |

Q. How should researchers safely handle and store trans,trans-4-Propyldicyclohexylethylene to prevent degradation or hazardous exposure?

- Methodological Answer :

- Handling : Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Conduct work in a fume hood to prevent vapor inhalation .

- Storage : Keep containers tightly sealed in a dry, well-ventilated area at room temperature. Avoid exposure to electrostatic charges or ignition sources .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of trans,trans-4-Propyldicyclohexylethylene?

- Methodological Answer :

- Gas Chromatography (GC) : Quantify purity (>95% threshold) using non-polar capillary columns and flame ionization detection .

- NMR Spectroscopy : Analyze proton environments (e.g., cyclohexyl H-1 and H-4 protons) to confirm stereochemistry .

- Mass Spectrometry : Validate molecular weight (262.5 g/mol) via electron ionization (EI-MS) .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal and chemical stability of trans,trans-4-Propyldicyclohexylethylene under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen atmosphere (10°C/min ramp) to identify decomposition thresholds (>200°C inferred from structural analogs) .

- Chemical Stability : Test reactivity with strong oxidizers (e.g., KMnO₄) or acids (H₂SO₄) in controlled titration experiments. Monitor by FT-IR for carbonyl or hydroxyl group formation .

Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR, IR) when characterizing trans,trans-4-Propyldicyclohexylethylene derivatives?

- Methodological Answer :

- Spectral Deconvolution : Use 2D NMR (COSY, HSQC) to distinguish overlapping cyclohexyl proton signals.

- Computational Modeling : Compare experimental IR peaks with density functional theory (DFT)-predicted vibrational modes for validation .

- Cross-Validation : Replicate synthesis and analysis with isotopically labeled precursors (e.g., deuterated solvents) to isolate artifacts .

Q. What methodologies are available to mitigate environmental risks associated with accidental release of trans,trans-4-Propyldicyclohexylethylene during laboratory-scale experiments?

- Methodological Answer :

- Containment : Use spill trays and vacuum pumps to collect leaked material. Avoid drainage systems; dispose via certified hazardous waste protocols .

- Neutralization : Adsorb spills with inert materials (e.g., silica gel) and transfer to sealed containers for incineration .

- Ecotoxicity Screening : Conduct Daphnia magna or algal growth inhibition assays to evaluate aquatic toxicity (data gaps noted in SDS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.